Alisertib, also known by its developmental code MLN8237, is a small molecule inhibitor of Aurora A kinase (AAK) [, ]. Classified as a selective, ATP-competitive inhibitor, it exhibits over 200-fold selectivity for AAK over Aurora B kinase (ABK) []. Alisertib plays a crucial role in scientific research as a tool to investigate the function of AAK in cellular processes, particularly mitosis, and its potential as a target for anticancer therapies.
While a detailed synthesis process for Alisertib itself is not provided in the abstracts, the synthesis of radiolabeled Alisertib for research purposes has been reported. [³H]Alisertib was synthesized using [³H]methyl nosylate, while [¹¹C]Alisertib utilized [¹¹C]CH3I in a two-step procedure []. The latter synthesis and formulation were achieved within 45 minutes, showcasing the feasibility of radiolabeling Alisertib for preclinical studies [].
Alisertib primarily functions by inhibiting AAK, a serine/threonine protein kinase crucial for regulating mitotic entry, spindle formation, and cytokinesis []. This inhibition leads to various downstream effects, ultimately disrupting cancer cell proliferation and survival [, ]:
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6